molecular formula C11H17NO2 B1442913 Tert-butyl 3-ethynylpyrrolidine-1-carboxylate CAS No. 287193-00-4

Tert-butyl 3-ethynylpyrrolidine-1-carboxylate

Cat. No.: B1442913
CAS No.: 287193-00-4
M. Wt: 195.26 g/mol
InChI Key: KTDGOUSDBBFBRO-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is a chemical compound with the empirical formula C11H17NO2 . It has a molecular weight of 195.26 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(OC(N1CCC(C#C)C1)=O)C . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Application in Anticancer Drug Synthesis

Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is utilized as an intermediate in the synthesis of small molecule anticancer drugs. A notable example is its use in the creation of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important component for cancer therapeutics targeting the PI3K/AKT/mTOR pathway. This compound has been synthesized through a series of nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving high yields of up to 71.4% (Zhang, Ye, Xu, & Xu, 2018).

Role in Schiff Base Compound Synthesis

This compound is also integral in synthesizing Schiff base compounds, as demonstrated in a study where 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was produced starting from tert-butyl 4-oxopiperidine-1-carboxylate. These Schiff base compounds are characterized for their potential applications in various fields using methods like FTIR, NMR, and X-ray crystallography (Çolak, Karayel, Buldurun, & Turan, 2021).

Asymmetric Synthesis of Chiral Pyrrolidines

In another application, this compound is used in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This process involves a nitrile anion cyclization strategy, leading to the production of chiral pyrrolidine in high yields and enantiomeric excesses, showcasing its potential in creating complex, chirally pure compounds (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Synthesis of Substituted Piperidines

This compound serves as a new scaffold for preparing substituted piperidines. Its ability to undergo regioselective ring-opening and subsequent conversion into various substituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions highlights its versatility in synthesizing novel organic compounds (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Safety and Hazards

Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is sold “as-is” without any warranty of fitness for a particular purpose . It is harmful by inhalation, in contact with skin, and if swallowed .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-ethynylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrrolidine derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it has been shown to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, thereby altering its activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux . The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

tert-butyl 3-ethynylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDGOUSDBBFBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708369
Record name tert-Butyl 3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287193-00-4
Record name tert-Butyl 3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylpyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1.23 g (6.17 mmol) 3-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester in 30 mL dry MeOH was added at room temperature 1.42 g (7.41 mmol) (1-Diazo-2-oxo-propyl)-phosphonic acid diethyl ester and 1.71 g (12.4 mmol) K2CO3 and stirring was continued for 2 h. 10 g of silica gel was added to the reaction mixture, stirring continued for 20 min and then filtered. After evaporation of the solvent the residue was purified by column chromatography (silica, cyclohexane/EtOAc 1:1).
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1.23 g
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1.42 g
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1.71 g
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30 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dimethyl-1-diazo-2-oxypropylphosphonate (11.5 g, 60 mmol) was added to a solution of tert-butyl 3-formylpyrrolidine-1-carboxylate (10 g, 50 mmol) and potassium carbonate (13.8 g, 100 mmol) in dry methanol (150 mL). After 16 hours, the reaction mixture was filtered and washed with methanol. The filtrate was extracted with diethyl ether, and the organic layer was washed with 5% aqueous sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel to afford tert-butyl 3-ethynylpyrrolidine-1-carboxylate.
[Compound]
Name
Dimethyl-1-diazo-2-oxypropylphosphonate
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11.5 g
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10 g
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13.8 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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